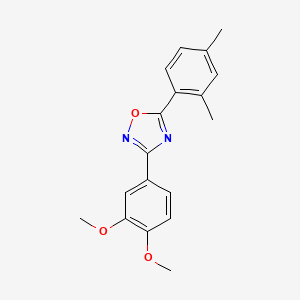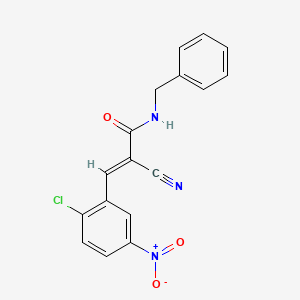![molecular formula C14H19N3 B5797283 N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline: is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an aniline moiety substituted with an ethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline typically involves the alkylation of 3,5-dimethylpyrazole with a suitable alkylating agent, followed by the reaction with 4-ethylaniline. One common method involves the use of poly(bromomethyl) compounds and t-BuOK/THF as the reaction medium . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the pyrazole or aniline moieties are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and the development of new materials .
Biology and Medicine: Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials. Its role as a ligand in catalysis also makes it useful in chemical manufacturing processes .
Mecanismo De Acción
The mechanism by which N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, the compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions .
In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors. The pyrazole and aniline moieties may play a role in binding to these targets, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
3,5-Dimethylpyrazole: A precursor to N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline, used in the synthesis of various ligands and coordination complexes.
N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]para-toluidine: Another pyrazole-based compound with similar structural features and applications in coordination chemistry.
2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid: A related ligand used in the synthesis of transition metal complexes.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyrazole ring and an ethylaniline moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-4-13-5-7-14(8-6-13)15-10-17-12(3)9-11(2)16-17/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQUEQZWYZOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)

![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B5797221.png)
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)
![N-[(4-fluorophenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B5797260.png)







